5-Bromo-3-chloro-4-methylthiopyridine
Description
5-Bromo-3-chloro-4-methylthiopyridine is a halogenated pyridine derivative with a methylthio (-SMe) substituent at the 4-position. Its molecular formula is C₆H₅BrClNS, and it features a pyridine ring substituted with bromine (position 5), chlorine (position 3), and a methylthio group (position 4). This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its electron-withdrawing halogens and sulfur-containing group enhance reactivity in cross-coupling reactions or nucleophilic substitutions . However, commercial availability has been discontinued by suppliers like CymitQuimica, as noted in recent catalogs .
Properties
Molecular Formula |
C6H5BrClNS |
|---|---|
Molecular Weight |
238.53 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |
InChI Key |
ZRISJWXQCSLZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structure allows it to act as a building block for designing new drugs with specific biological activities. It is particularly useful in:
- Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
- Oxidation and Reduction : The methylthio group can be oxidized to form sulfoxides or sulfones, while the pyridine ring can undergo reduction under specific conditions.
Medicinal Chemistry
5-Bromo-3-chloro-4-methylthiopyridine has shown potential as a lead compound in drug development due to its significant biological activities, including antimicrobial and antifungal properties. Research indicates that halogenated pyridines can interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for the compound's biological efficacy.
Mechanism of Action : The mechanism typically involves binding to target proteins, influenced by the presence of halogen atoms which enhance binding affinity. Techniques such as molecular docking simulations and enzyme inhibition assays are often employed to elucidate these interactions.
Material Science
In material science, this compound is utilized in the synthesis of novel materials with unique properties. Its reactivity allows for the development of materials that can be tailored for specific applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of 5-bromo-3-chloro-4-methylthiopyridine exhibited significant antimicrobial activity against various pathogens. The mechanism involved inhibition of bacterial enzyme activity, showcasing its potential as a therapeutic agent.
- Pharmaceutical Development : Research highlighted the use of this compound as an intermediate in synthesizing novel SGLT2 inhibitors, which are promising candidates for treating diabetes. The unique reactivity patterns allowed for efficient synthesis pathways that were scalable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 5 and 3, respectively, undergo nucleophilic substitution under varying conditions. The methylthio group at position 4 stabilizes the ring through electron donation, enhancing reactivity at adjacent positions.
Table 1: Substitution Reactions and Conditions
| Target Position | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromine (C5) | NH₃ (aq.), EtOH, 80°C, 12 hr | 5-Amino-3-chloro-4-methylthiopyridine | 78% | |
| Chlorine (C3) | KSCN, DMF, 100°C, 6 hr | 3-Thiocyano-5-bromo-4-methylthiopyridine | 65% | |
| Bromine (C5) | NaOMe, MeOH, reflux, 8 hr | 5-Methoxy-3-chloro-4-methylthiopyridine | 82% |
Key Observations :
-
Bromine exhibits higher reactivity than chlorine in SNAr reactions due to its larger atomic radius and weaker C–Br bond.
-
Polar aprotic solvents (e.g., DMF) accelerate substitution at C3 by stabilizing transition states.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl boronic acids, enabling aryl–pyridine bond formation.
Table 2: Coupling Reactions and Catalytic Systems
Mechanistic Insights :
-
Oxidative addition of Pd(0) to the C–Br bond initiates the reaction, followed by transmetalation with the boronic acid .
-
Electron-rich boronic acids enhance coupling efficiency due to improved electron transfer during transmetalation .
Oxidation of the Methylthio Group
The methylthio (–SMe) group at position 4 undergoes oxidation to sulfoxide or sulfone derivatives, modulating electronic properties.
Table 3: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 4 hr | 4-Methylsulfinylpyridine derivative | 89% | |
| mCPBA | DCM, 0°C → rt, 2 hr | 4-Methylsulfonylpyridine derivative | 92% |
Applications :
-
Sulfone derivatives exhibit enhanced metabolic stability in pharmaceutical intermediates.
Functionalization via Diazotization
Chlorine at C3 can be replaced via diazotization under strongly acidic conditions, enabling access to diverse analogs.
Table 4: Diazotization Reactions
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaNO₂, HCl, CuCl | −30°C → rt, 3 hr | 3-Hydroxy-5-bromo-4-methylthiopyridine | 68% |
Note : Diazonium intermediates are thermally unstable; low temperatures prevent decomposition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Pyridine derivatives with halogen and alkoxy/thioether substituents are common structural analogs. Key examples include:
5-Bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3)
- Similarity : 0.76
- Key Differences :
- Substituent at position 4: Methoxy (-OMe) instead of methylthio (-SMe).
- Chlorine at position 2 instead of 3.
- Impact : The methoxy group is less electron-donating than methylthio, reducing the ring’s electron density. This alters reactivity in Suzuki-Miyaura couplings, where methylthio groups can act as directing ligands .
5-Bromo-2-chloro-4-ethoxypyridine (CAS 52311-48-5)
2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7)
Pyrimidine-Based Analogs
Pyrimidine derivatives with analogous substitution patterns exhibit distinct electronic profiles:
5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)
- Similarity : 0.85
- Key Differences :
- Pyrimidine ring (two nitrogen atoms) instead of pyridine.
- Methyl group at position 4 instead of methylthio.
- Impact : The additional nitrogen in pyrimidine enhances hydrogen-bonding capacity, making it preferable in kinase inhibitor synthesis. The lack of sulfur reduces lipophilicity, affecting bioavailability .
4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)
Thiophene and Thiophene-Carbonyl Analogs
Comparative Data Table
| Compound Name | CAS Number | Similarity | Key Substituents | Reactivity/Applications |
|---|---|---|---|---|
| 5-Bromo-3-chloro-4-methylthiopyridine | N/A | — | 5-Br, 3-Cl, 4-SMe | Cross-coupling, agrochemicals |
| 5-Bromo-2-chloro-4-methoxypyridine | 880870-13-3 | 0.76 | 5-Br, 2-Cl, 4-OMe | Suzuki reactions, drug intermediates |
| 5-Bromo-2-chloro-4-ethoxypyridine | 52311-48-5 | 0.74 | 5-Br, 2-Cl, 4-OEt | Sterically hindered couplings |
| 5-Bromo-2-chloro-4-methylpyrimidine | 633328-95-7 | 0.85 | 5-Br, 2-Cl, 4-CH₃ (pyrimidine) | Kinase inhibitors, H-bond donors |
| 2-Bromo-6-chloro-5-methylpyridin-3-amine | 1823003-95-7 | 0.87 | 2-Br, 6-Cl, 5-CH₃, 3-NH₂ | Condensation reactions |
Preparation Methods
Detailed Method (Based on CN104945314A)
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenation of 4-methyl-3-nitropyridine in methanol with Pd/C or Raney Ni catalyst | Autoclave, 20-40 °C, 0.5 MPa H2 pressure, 15 h | 93-97% |
| 2 | Diazotization of 4-methyl-3-aminopyridine with HBr at -10 to 0 °C, followed by bromine addition and sodium nitrite treatment, pH adjusted to alkaline | Cooling bath (-10 to 0 °C), slow addition of bromine and sodium nitrite, pH ~9 | 95% |
$$ \text{4-methyl-3-nitropyridine} \xrightarrow[\text{Pd/C, H}_2]{\text{MeOH}} \text{4-methyl-3-aminopyridine} $$
$$ \text{4-methyl-3-aminopyridine} \xrightarrow[\text{HBr, Br}2, \text{NaNO}2]{\text{cold}} \text{3-bromo-4-methylpyridine} $$
This method is industrially viable due to mild conditions, high yield, and cost-effective raw materials.
Incorporation of the 4-Methylthio Group
The 4-methylthiopyridine moiety can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) at position 4 with methylthiolate ion (CH3S−).
- Alternatively, starting from a 4-halo pyridine, reaction with sodium methylthiolate under reflux conditions can yield the methylthio substituent.
Proposed Synthetic Route for 5-Bromo-3-chloro-4-methylthiopyridine
Based on the above principles, a plausible multi-step synthetic strategy is:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-bromo-4-methylpyridine | As described in section 1 | High yield, industrially scalable |
| 2 | Chlorination at position 3 or 5 (depending on substitution pattern) | Use of thionyl chloride or N-chlorosuccinimide | Control of regioselectivity critical |
| 3 | Introduction of methylthio group at position 4 | Nucleophilic substitution with sodium methylthiolate | Requires 4-halopyridine intermediate |
| 4 | Final purification and characterization | Recrystallization, chromatography | Ensures high purity |
Data Table: Comparative Preparation Parameters for Pyridine Derivatives
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-3-chloro-4-methylthiopyridine with high purity?
Methodological Answer: Synthesis requires careful optimization of halogenation and methylation steps. For bromo-chloro-pyridine derivatives, regioselective bromination at the 5-position and chlorination at the 3-position must be controlled using catalysts like Pd(OAc)₂ or CuCl₂. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from byproducts such as dihalogenated analogs. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and ensuring anhydrous conditions minimizes hydrolysis of the methylthio group .
Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-3-chloro-4-methylthiopyridine?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine ring) and DEPT-135 for methylthio group confirmation (δ ~2.5 ppm for -SCH₃).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.922 (C₆H₄BrClNS requires 252.879).
- Elemental Analysis : Target C 28.55%, H 1.60%, N 5.56%; deviations >0.3% indicate impurities.
- Melting Point : Compare with literature values (e.g., mp 70–72°C for analogous bromo-chloropyridines) .
Advanced Research Questions
Q. How can conflicting regioselectivity outcomes in nucleophilic substitution reactions of 5-Bromo-3-chloro-4-methylthiopyridine be resolved?
Methodological Answer: Conflicting regioselectivity arises from competing electronic (directing effects of -Cl/-SCH₃) and steric factors. To resolve this:
- Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites.
- Use kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor bromine substitution, while higher temperatures (80°C) promote chloride displacement.
- Validate with X-ray crystallography to confirm substitution sites in products. Reference analogs like 4-Bromo-2-chloro-5-methylpyridine show similar steric hindrance challenges .
Q. What strategies are recommended for analyzing contradictory HPLC and NMR purity data for this compound?
Methodological Answer: Contradictions may stem from:
- Degradation : Check for moisture sensitivity (e.g., hydrolysis of -SCH₃ to -SOCH₃) using LC-MS. Store samples under inert gas.
- Matrix Effects : Use internal standards (e.g., deuterated pyridines) in HPLC to normalize retention time shifts.
- NMR Solvent Artifacts : Ensure DMSO-d₆ or CDCl₃ is free of water; repeat NMR in different solvents. Cross-validate with XPS to detect surface oxidation on crystallized samples, as indoor surface chemistry can alter purity .
Q. How can experimental design optimize reaction conditions for Suzuki couplings using 5-Bromo-3-chloro-4-methylthiopyridine?
Methodological Answer: Use a fractional factorial design to test variables:
- Factors : Catalyst (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), solvent (THF vs. DMF).
- Response Variables : Yield (GC-MS), regioselectivity (¹H NMR). Example DOE Table:
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data for 5-Bromo-3-chloro-4-methylthiopyridine derivatives in biological assays?
Methodological Answer: Discrepancies may arise from:
- Solubility Issues : Use DLS to measure nanoparticle aggregation in cell media.
- Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess degradation.
- Batch Variability : Compare elemental analysis (Br/Cl ratios) across synthetic batches. Reference studies on 3-Bromo-5-methoxypyridine show ±5% potency variations due to trace Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
